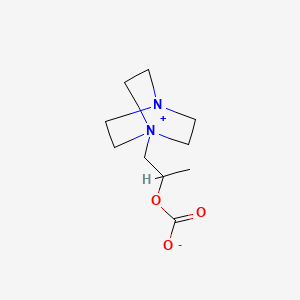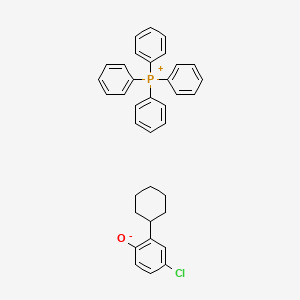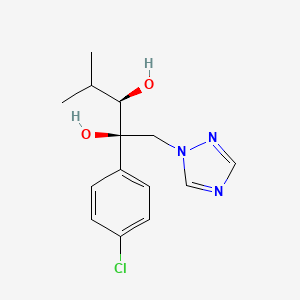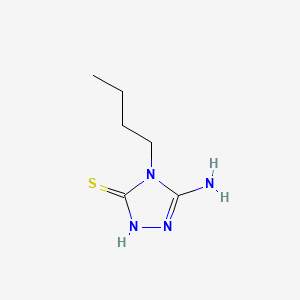
4-Butyl-5-imino-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-5-imino-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones. This compound is characterized by its unique structure, which includes a triazolidine ring with a thione group and an imino group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-imino-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method utilizes a novel acidic ionic liquid as a catalyst. The reaction is carried out in a 60:40 water/ethanol mixture at room temperature, resulting in the formation of the target compound . Another method employs meglumine as a reusable catalyst under aqueous conditions, offering a simple and eco-friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as employing biodegradable catalysts and aqueous solvents, is encouraged to enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-5-imino-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Butyl-5-imino-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its role as an antibiotic, the compound disrupts bacterial cell wall synthesis or function, leading to bacterial cell death .
Comparison with Similar Compounds
4-Butyl-5-imino-1,2,4-triazolidine-3-thione can be compared with other 1,2,4-triazolidine-3-thione derivatives, such as:
1,2,4-Triazolidine-3-thione: The parent compound without the butyl and imino substitutions.
4-Methyl-5-imino-1,2,4-triazolidine-3-thione: A similar compound with a methyl group instead of a butyl group.
4-Phenyl-5-imino-1,2,4-triazolidine-3-thione: A derivative with a phenyl group, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
66870-10-8 |
|---|---|
Molecular Formula |
C6H12N4S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-amino-4-butyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-10-5(7)8-9-6(10)11/h2-4H2,1H3,(H2,7,8)(H,9,11) |
InChI Key |
YVYGAERHPMSKME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


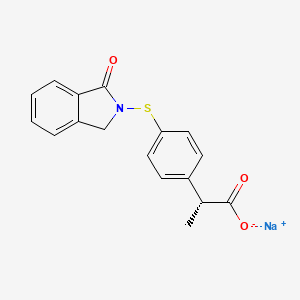
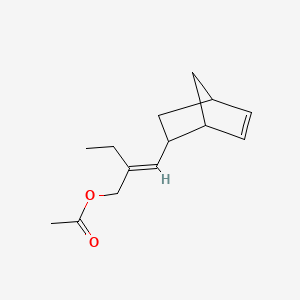
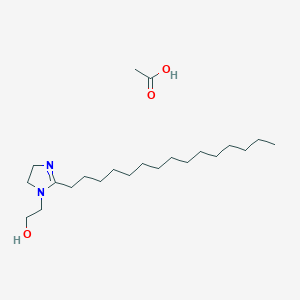



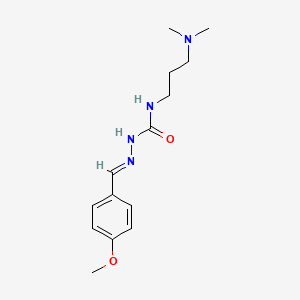
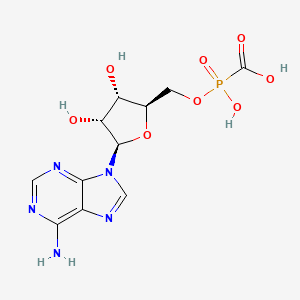
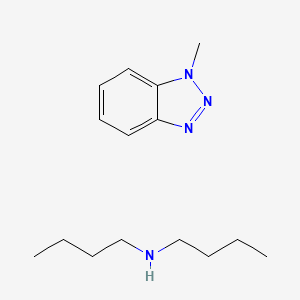
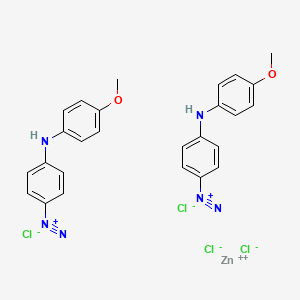
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
